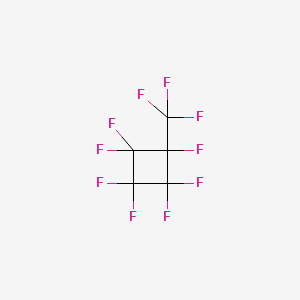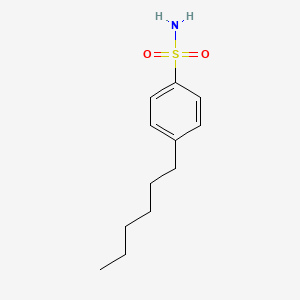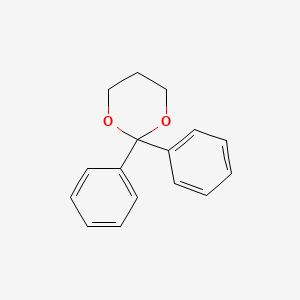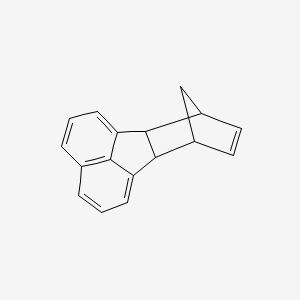
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) derivative It is known for its unique structure, which includes a methano bridge that connects two of its carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols. Substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: It is investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s effects are mediated through pathways that include binding to specific sites on proteins or nucleic acids, altering their function or activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: A parent compound without the methano bridge.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with a different structure.
Chrysene: A four-ring PAH with a similar size but different connectivity.
Uniqueness
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6143-34-6 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
pentacyclo[7.6.1.111,14.05,16.010,15]heptadeca-1,3,5(16),6,8,12-hexaene |
InChI |
InChI=1S/C17H14/c1-3-10-4-2-6-14-15(10)13(5-1)16-11-7-8-12(9-11)17(14)16/h1-8,11-12,16-17H,9H2 |
InChI-Schlüssel |
AMQRRWXISNUFLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C4=CC=CC5=C4C3=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)

![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
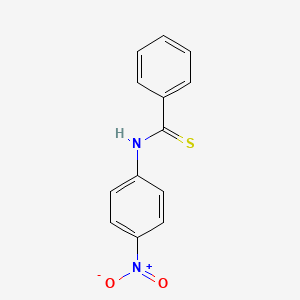
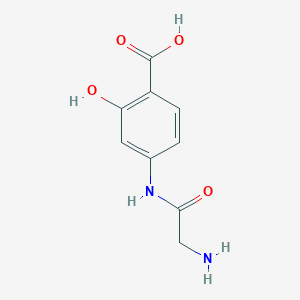
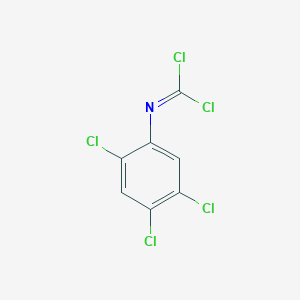

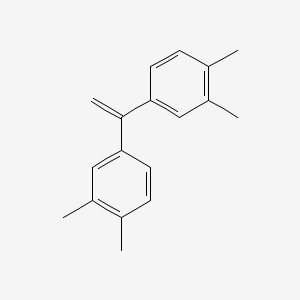
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
